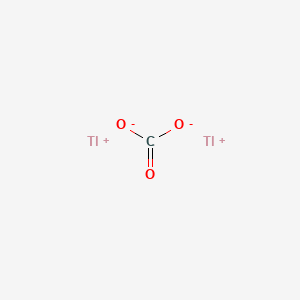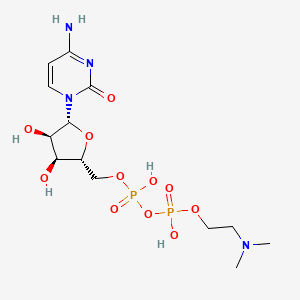
3-Amino-4,4,4-trifluoro-2-butenenitrile
Übersicht
Beschreibung
3-Amino-4,4,4-trifluoro-2-butenenitrile is a chemical compound with the molecular formula C4H3F3N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The molecular weight of this compound is 136.08 g/mol.Wirkmechanismus
The mechanism of action of ATBN is not fully understood, but it is believed to interact with specific enzymes and proteins in the body. ATBN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression patterns and alter cellular functions.
Biochemical and Physiological Effects:
ATBN has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. ATBN has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. ATBN has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ATBN in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of compounds. ATBN is also relatively stable and easy to handle, making it a convenient reagent for organic synthesis. However, one limitation of using ATBN is its toxicity, which can limit its use in certain experiments. ATBN should be handled with care and proper safety precautions should be taken.
Zukünftige Richtungen
There are many potential future directions for research involving ATBN. One direction is the development of new drug candidates based on ATBN's unique properties. Another direction is the synthesis of new materials using ATBN as a monomer. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of ATBN. Overall, ATBN has the potential to be a valuable tool for scientific research in various fields.
Wissenschaftliche Forschungsanwendungen
ATBN has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. It can be used as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. ATBN has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other disorders. In material science, ATBN can be used as a monomer for the synthesis of fluorinated polymers.
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-3-amino-4,4,4-trifluorobut-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3(9)1-2-8/h1H,9H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJCZLYKGPDZAX-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\N)\C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B3433393.png)
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B3433397.png)










